2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate is a complex organic compound that combines features of both diphenylmethoxy and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate typically involves multiple steps:
Formation of Diphenylmethoxy Intermediate: This step involves the reaction of diphenylmethanol with a suitable halogenating agent to form diphenylmethoxy halide.
Quaternization: The diphenylmethoxy halide is then reacted with N,N-dimethylethanolamine to form the quaternary ammonium compound.
Purine Derivative Formation: The final step involves the reaction of the quaternary ammonium compound with 8-chloro-1,3-dimethylxanthine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine moiety.
Reduction: Reduction reactions may target the diphenylmethoxy group.
Substitution: Both the diphenylmethoxy and purine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a drug or drug precursor due to its complex structure and functional groups.
Biochemistry: Study of its interactions with biological molecules and pathways.
Industry
Chemical Industry: Use in the synthesis of other complex organic compounds.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate would depend on its specific applications. In a pharmacological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Shares the diphenylmethoxy group.
Caffeine: Shares the purine structure.
Theophylline: Another purine derivative with similar properties.
Uniqueness
The uniqueness of 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate lies in its combination of structural features from both diphenylmethoxy and purine derivatives, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H28ClN5O3 |
---|---|
Molecular Weight |
470 g/mol |
IUPAC Name |
2-benzhydryloxyethyl(dimethyl)azanium;8-chloro-1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;13H,1-2H3 |
InChI Key |
KKRAMGIVRBZVCD-UHFFFAOYSA-N |
SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.